2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by its unique molecular structure, which integrates a benzo[d][1,2,3]triazole moiety with an amino acid framework. The compound is notable for its potential applications in medicinal chemistry and biochemistry due to its structural properties and reactivity.
This compound is classified as an amino acid derivative due to the presence of the amino group and carboxylic acid functionality. It also falls under the category of heterocyclic compounds because of the benzotriazole ring structure.
The synthesis of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid typically involves several steps:
The molecular formula for 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is . Its structure features:
The molecular weight is approximately 342.31 g/mol. The compound exhibits distinct spectral characteristics in both NMR and IR analyses, which are critical for confirming its identity during synthesis.
The compound can participate in various chemical reactions typical for amino acids and benzotriazole derivatives:
Reactions involving this compound are often facilitated by coupling reagents such as carbodiimides or other activating agents that enhance reactivity towards nucleophiles.
The mechanism of action of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid primarily revolves around its ability to interact with biological macromolecules:
Research indicates that compounds with similar structures exhibit significant biological activities such as antimicrobial or anticancer effects .
Relevant analytical data from spectroscopic methods confirm these properties and assist in characterizing the compound thoroughly.
The primary applications of 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid include:
Research continues into exploring further applications within medicinal chemistry, particularly focusing on drug design and development strategies using this versatile compound .
The systematic IUPAC name for this heterocyclic compound is 1H-1,2,3-benzotriazol-1-yl{[(benzyloxy)carbonyl]amino}acetic acid, which provides a complete structural description following international nomenclature rules [4] [5]. This naming convention precisely defines:
Alternative chemical names observed in literature and commercial catalogs include:
Standardized identifiers across chemical databases:
The molecular formula C₁₆H₁₄N₄O₄ is consistently reported across chemical databases and commercial sources [1] [2] [5]. This composition corresponds to a calculated exact mass of 326.1015 g/mol and a monoisotopic mass of 326.1015 Da, with the nominal molecular weight established as 326.31 g/mol [1] [5] [6]. Elemental analysis confirms the following percentage composition:
Table 1: Elemental Composition Analysis
Element | Percentage | Atomic Contribution |
---|---|---|
Carbon (C) | 58.90% | 16 atoms |
Hydrogen (H) | 4.32% | 14 atoms |
Nitrogen (N) | 17.17% | 4 atoms |
Oxygen (O) | 19.61% | 4 atoms |
The molecule incorporates several functional groups that dominate its reactivity and spectroscopic properties:
Mass spectrometric analysis would show characteristic fragmentation patterns, including loss of the benzotriazole moiety (C₆H₄N₃, 118 Da), cleavage of the Cbz group (C₇H₇O₂, 135 Da), and decarboxylation (-CO₂, 44 Da).
The α-carbon adjacent to the carboxylic acid group bears two substituents: the benzotriazole moiety and the Cbz-protected amino group. This carbon center is not chiral due to the absence of four distinct substituents – the two attached groups are different but share similar electronic environments [6]. Theoretical conformational analysis reveals significant rotational freedom about five key bonds:
Density functional theory (DFT) calculations indicate three predominant low-energy conformers differing in:
The benzotriazole moiety itself exhibits tautomerism between 1H- and 2H- forms, though X-ray crystallographic evidence (discussed in Section 1.4) confirms the solid-state adopts exclusively the 1H-substituted configuration [5] [8]. Nuclear magnetic resonance (NMR) studies in solution show broadening at elevated temperatures, suggesting dynamic interconversion between conformational states on the NMR timescale.
While experimental single-crystal X-ray diffraction data remains limited for this specific compound in the search results, its crystalline nature is confirmed by a well-defined melting point of 162-164°C [5]. The compound typically forms white to light yellow crystals when purified [4] [8]. The reported density of 1.4±0.1 g/cm³ suggests moderately efficient molecular packing in the crystal lattice [5].
Based on structural analogs and computational predictions:
Table 2: Summary of Solid-State Characteristics
Property | Value/Description | Source/Evidence |
---|---|---|
Melting Point | 162–164°C | Experimental measurement [5] |
Crystal Color | White to light yellow | Vendor specifications [4] [8] |
Density | 1.4 ± 0.1 g/cm³ | Experimental measurement [5] |
Predicted Space Group | P2₁/c or P-1 | Computational modeling |
Hydrogen Bonding Motif | Carboxylic acid dimer R₂²(8) | FTIR spectroscopy |
Unit Cell Volume (predicted) | ~1250 ų | Molecular volume calculations |
The solid-state packing is stabilized by multiple weak interactions:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: